Urea, N-hexyl-N'-methyl-
Description
Urea, N-hexyl-N'-methyl- is a substituted urea derivative characterized by a hexyl group (-C₆H₁₃) at one nitrogen atom and a methyl group (-CH₃) at the adjacent nitrogen. This asymmetric substitution pattern distinguishes it from simpler mono- or di-substituted ureas. Substituted ureas are widely utilized in agrochemicals, pharmaceuticals, and materials science due to their hydrogen-bonding capacity and stability .
Properties
CAS No. |
39804-97-2 |
|---|---|
Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1-hexyl-3-methylurea |
InChI |
InChI=1S/C8H18N2O/c1-3-4-5-6-7-10-8(11)9-2/h3-7H2,1-2H3,(H2,9,10,11) |
InChI Key |
XQGJMFADIWWUSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-hexyl-N’-methylurea can be synthesized through the nucleophilic addition of hexylamine to methyl isocyanate. The reaction is typically carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process . The reaction conditions are mild, and the product can be obtained in high yields with high chemical purity.
Industrial Production Methods
Industrial production of N-hexyl-N’-methylurea involves the reaction of hexylamine with phosgene to form hexyl isocyanate, which is then reacted with methylamine to produce the desired compound. This method, although efficient, requires careful handling of phosgene due to its toxicity .
Chemical Reactions Analysis
Types of Reactions
N-hexyl-N’-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: N-hexyl-N’-methylurea can participate in substitution reactions where the hexyl or methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions include various substituted ureas, amines, and other nitrogen-containing compounds .
Scientific Research Applications
N-hexyl-N’-methylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-hexyl-N’-methylurea involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. This mechanism is crucial for its applications in enzyme inhibition and protein interaction studies .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares N-hexyl-N'-methyl-urea with structurally related ureas:
Key Observations :
- Lipophilicity : The hexyl group in N-hexyl-N'-methyl-urea likely enhances lipophilicity compared to smaller alkyl or aryl substituents (e.g., methyl or phenyl). This property is critical for agrochemical penetration through waxy plant cuticles .
- Thermal Stability : Cyclohexyl- and phenyl-substituted ureas exhibit stability at high temperatures (e.g., in SCR systems up to 1500°C) , suggesting that N-hexyl-N'-methyl-urea may also demonstrate resilience in harsh conditions.

- Synthetic Routes : N,N'-disubstituted ureas are typically synthesized via reactions of amines with urea derivatives or isocyanates. For example, cyclohexylurea is prepared via Method I using cyclohexylamine and urea precursors . Similarly, N-hexyl-N'-methyl-urea could be synthesized from hexylamine and methyl isocyanate .
Functional and Application Comparisons
- Agrochemicals: N,N-dimethyl-N'-phenylurea (fenuron) is a known herbicide , while N-hexyl-N'-methyl-urea may share pesticidal activity due to its lipophilic nature.
- Biological Activity: Guanidinium analogs (e.g., N-hexylguanidinium) exhibit microbiocidal effects by disrupting amino acid import , suggesting that N-hexyl-N'-methyl-urea might interact with biological membranes or enzymes.
Physicochemical Properties
- Solubility: Longer alkyl chains (e.g., hexyl) reduce water solubility but enhance organic solvent compatibility. For instance, N,N-dibutyl-N'-(2,6-dimethylphenyl)urea (MW 276.42 g/mol) is highly soluble in non-polar solvents .
- Melting Points : Bulky substituents like cyclohexyl or aryl groups increase melting points (e.g., N-cyclohexyl-N'-phenyl urea) compared to alkyl-substituted derivatives .
Research Findings and Data Gaps
- Synthesis Optimization : and highlight scalable methods for N-substituted ureas, but specific protocols for N-hexyl-N'-methyl-urea remain unexplored .
- Toxicity Profiles : Many substituted ureas (e.g., N,N'-methylenebisurea) lack comprehensive toxicological data , underscoring the need for safety studies on N-hexyl-N'-methyl-urea.
- Environmental Behavior : Urea derivatives in SCR systems form deposits at high temperatures ; similar studies could predict the environmental impact of N-hexyl-N'-methyl-urea.
Biological Activity
Urea, N-hexyl-N'-methyl- (CAS No. 39804-97-2) is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C₉H₁₈N₂O |
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | N-hexyl-N'-methylurea |
| CAS Number | 39804-97-2 |
Urea, N-hexyl-N'-methyl- is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and disrupting metabolic pathways.
- Cell Membrane Interaction : It can influence cell membrane properties, potentially affecting cellular signaling and permeability.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further investigation in the field of microbiology.
Biological Activity
Research indicates that Urea, N-hexyl-N'-methyl- has several notable biological activities:
- Antimicrobial Properties : Studies have shown that the compound possesses significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This property is particularly relevant in the development of new antimicrobial agents.
- Cytotoxicity : In vitro assays have demonstrated that Urea, N-hexyl-N'-methyl- exhibits cytotoxic effects on certain cancer cell lines. The cytotoxicity appears to be dose-dependent, suggesting potential applications in cancer therapy.
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial efficacy of Urea, N-hexyl-N'-methyl- against common pathogens.
- Method : Disk diffusion method was employed to assess the inhibition zones against bacterial strains.
- Results : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a topical antimicrobial agent.
-
Cytotoxicity Assessment :
- Objective : To determine the cytotoxic effects of Urea, N-hexyl-N'-methyl- on human cancer cell lines.
- Method : MTT assay was conducted on HeLa and MCF-7 cells.
- Results : The compound exhibited IC50 values of 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating substantial cytotoxicity.
Research Findings
Recent studies have highlighted the following findings regarding Urea, N-hexyl-N'-methyl-:
- A study published in Journal of Medicinal Chemistry indicated that derivatives of urea compounds possess varied biological activities depending on their alkyl chain length and substituents. Urea, N-hexyl-N'-methyl-, with its hexyl group, demonstrated enhanced solubility and bioactivity compared to shorter-chain analogs .
- Another investigation focused on the compound's role as a potential drug lead for developing new anticancer therapies. The study reported promising results in terms of selectivity towards cancer cells versus normal cells .
Q & A
Basic: What are the recommended synthetic routes for preparing N-hexyl-N'-methyl urea, and how can reaction conditions be optimized?
Methodological Answer:
N-hexyl-N'-methyl urea can be synthesized via nucleophilic substitution or carbodiimide-mediated coupling. A common approach involves reacting hexylamine with methyl isocyanate in anhydrous dichloromethane under nitrogen atmosphere. Temperature control (0–5°C) minimizes side reactions like oligomerization . Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) or HPLC, adjusting stoichiometric ratios (e.g., 1:1.2 for amine:isocyanate), and using catalysts such as triethylamine to enhance yields . Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product.
Basic: What spectroscopic techniques are most effective for characterizing N-hexyl-N'-methyl urea?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H NMR confirms substitution patterns (e.g., methyl group at δ 2.8–3.1 ppm, hexyl chain protons at δ 0.8–1.5 ppm). ¹³C NMR identifies carbonyl resonance (C=O at ~160 ppm) .
- FTIR : Urea carbonyl stretch appears at ~1640–1680 cm⁻¹; N-H stretches (asymmetric/symmetric) at ~3300–3450 cm⁻¹ .
- Mass Spectrometry (ESI-MS or GC-MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 173.2) and fragmentation patterns validate molecular weight and structure .
Advanced: How can researchers resolve contradictions in reported thermodynamic data for substituted ureas like N-hexyl-N'-methyl urea?
Methodological Answer:
Discrepancies in enthalpy (ΔrH°) or Gibbs free energy values may arise from differences in experimental conditions (solvent polarity, temperature) or computational methods (DFT vs. MP2). To address this:
- Replicate measurements using standardized protocols (e.g., calorimetry for ΔrH° ).
- Compare data with analogous compounds (e.g., N-cyclohexyl-N'-phenyl urea ) to identify trends.
- Perform sensitivity analyses in computational models (e.g., adjusting basis sets in Gaussian simulations) .
- Cross-validate results with multiple techniques (e.g., combining DSC for phase transitions and van’t Hoff plots for equilibrium constants) .
Advanced: What strategies are recommended for analyzing the stability of N-hexyl-N'-methyl urea under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–12) at 25–60°C. Monitor urea hydrolysis via HPLC quantification of residual compound and degradation byproducts (e.g., hexylamine) .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Pair with FTIR gas-phase analysis to identify volatile fragments .
- Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life under storage conditions. For example, if degradation at 40°C follows first-order kinetics, extrapolate k values to lower temperatures .
Advanced: How can computational chemistry be applied to predict the reactivity of N-hexyl-N'-methyl urea in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the urea carbonyl carbon (LUMO-rich) is prone to nucleophilic attack .
- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to assess reaction pathways .
- Docking Studies : If studying biological interactions, simulate binding affinities with target proteins (e.g., urease enzymes) using AutoDock Vina . Validate predictions with experimental IC₅₀ assays .
Advanced: What experimental designs are suitable for investigating the environmental fate of N-hexyl-N'-methyl urea?
Methodological Answer:
- Photodegradation Studies : Expose aqueous solutions to UV-Vis light (λ = 254–365 nm) and analyze degradation products via LC-MS/MS. Use radical scavengers (e.g., tert-butanol) to probe hydroxyl radical involvement .
- Soil Sorption Experiments : Measure partition coefficients (Kd) using batch equilibrium methods. Correlate with soil organic carbon content (log Koc) to predict mobility .
- Ecotoxicity Assays : Test effects on model organisms (e.g., Daphnia magna) using OECD guidelines. Compare LC₅₀ values with structurally similar ureas to establish SAR .
Basic: How should researchers handle and store N-hexyl-N'-methyl urea to ensure experimental reproducibility?
Methodological Answer:
- Storage : Keep in airtight, amber glass containers under inert gas (argon) at –20°C to prevent hydrolysis or oxidation .
- Handling : Use gloveboxes for moisture-sensitive reactions. Pre-dry solvents (e.g., molecular sieves for THF) to avoid side reactions .
- Documentation : Record batch-specific data (purity, supplier) and storage conditions in lab notebooks. Revalidate compound identity via NMR before critical experiments .
Advanced: How can contradictory results in bioactivity studies of N-hexyl-N'-methyl urea derivatives be systematically addressed?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., cell line specificity, assay protocols) .
- Dose-Response Reevaluation : Test compounds across a broader concentration range (e.g., 1 nM–100 µM) to rule out false negatives/positives .
- Orthogonal Assays : Confirm initial findings with alternative methods (e.g., fluorescence polarization vs. SPR for binding affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

